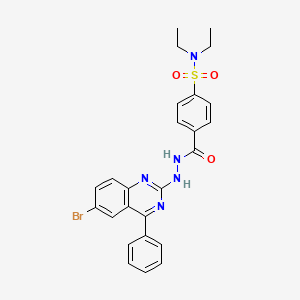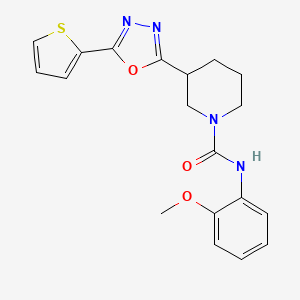
N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Interactions and Neuropharmacology
N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide demonstrates significant interactions with various serotonin receptors. Studies have shown its potential in influencing neuronal firing and receptor-mediated responses, particularly in the context of serotonin (5-HT) neurotransmission. This compound has been used to explore the pharmacology of 5-HT receptors, which are critical in regulating mood, anxiety, and other neurological functions. For example, one study found that this compound affected the firing of 5-HT neurons in a slice preparation of the guinea pig dorsal raphe nucleus (Craven, Grahame-Smith, & Newberry, 1994).
Antidiabetic and Anti-inflammatory Applications
Recent research has also explored the antidiabetic and anti-inflammatory potential of compounds related to N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide. These studies involve synthesizing novel derivatives and testing their efficacy in inhibiting enzymes or pathways relevant to diabetes and inflammation. For instance, one study synthesized and evaluated the in vitro antidiabetic activity of similar compounds, focusing on their ability to inhibit α-amylase, an enzyme crucial in carbohydrate metabolism (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Properties
Additionally, derivatives of this compound have been investigated for their antimicrobial properties. The synthesis of new compounds and their subsequent testing against various microorganisms can reveal potential applications in treating bacterial infections. This line of research is vital in the context of increasing antibiotic resistance and the need for novel antimicrobial agents (Basoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Chemical Structure and Binding Affinity Studies
Studies on the chemical structure and binding affinity of such compounds are also prominent. These investigations provide insights into the molecular interactions of the compound with various receptors, which is crucial for drug development and understanding the pharmacodynamics of potential medications. Such research can also aid in the development of imaging tracers for medical diagnostic purposes (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007).
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-15-8-3-2-7-14(15)20-19(24)23-10-4-6-13(12-23)17-21-22-18(26-17)16-9-5-11-27-16/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLOBNDVMPUKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)

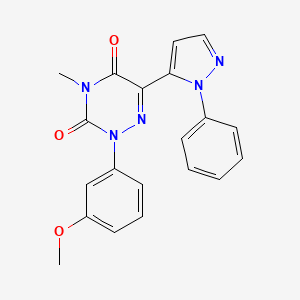

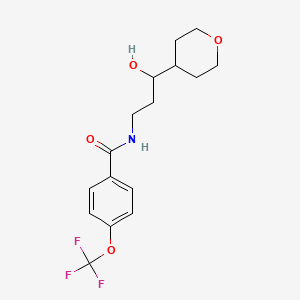

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2479394.png)
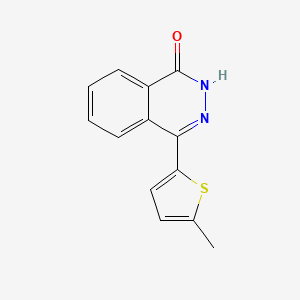

![2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol](/img/structure/B2479399.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2479400.png)
